4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548977-37-1
VCID: VC11813277
InChI: InChI=1S/C16H20FN7/c17-13-10-18-11-21-16(13)24-7-5-23(6-8-24)15-9-14(19-12-20-15)22-3-1-2-4-22/h9-12H,1-8H2
SMILES: C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC=C4F
Molecular Formula: C16H20FN7
Molecular Weight: 329.38 g/mol

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

CAS No.: 2548977-37-1

Cat. No.: VC11813277

Molecular Formula: C16H20FN7

Molecular Weight: 329.38 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine - 2548977-37-1

Specification

CAS No. 2548977-37-1
Molecular Formula C16H20FN7
Molecular Weight 329.38 g/mol
IUPAC Name 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Standard InChI InChI=1S/C16H20FN7/c17-13-10-18-11-21-16(13)24-7-5-23(6-8-24)15-9-14(19-12-20-15)22-3-1-2-4-22/h9-12H,1-8H2
Standard InChI Key ORJBCTGUJHKQRE-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC=C4F
Canonical SMILES C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC=C4F

Introduction

The compound 4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic organic molecule featuring a pyrimidine core substituted with fluoropyrimidine, piperazine, and pyrrolidine moieties. This compound belongs to the class of nitrogen-containing heterocycles, which are widely studied for their pharmacological and material science applications.

Synthetic Pathways

The synthesis of such compounds typically involves multistep reactions, incorporating:

  • Pyrimidine Derivatization: Functionalization of the pyrimidine ring at desired positions using halogenation or nucleophilic substitution.

  • Piperazine Coupling: Introduction of the piperazine moiety through amination or alkylation reactions.

  • Fluorination: Incorporation of the fluorine atom into the pyrimidine ring, often using electrophilic fluorinating agents.

  • Pyrrolidine Substitution: Attachment of the pyrrolidine group via nucleophilic substitution or reductive amination.

Pharmacological Potential

Nitrogen-rich heterocyclic compounds like this one are extensively studied for their biological activities:

  • Anticancer Activity: Pyrimidine derivatives are known to inhibit enzymes like tyrosine kinases and dihydrofolate reductase, critical in cancer cell proliferation .

  • Antimicrobial Properties: Piperazine-containing molecules often exhibit antibacterial or antifungal properties due to their ability to disrupt microbial enzyme systems .

  • CNS Activity: Piperazine derivatives are also explored for their effects on the central nervous system as potential anxiolytics or antipsychotics.

Applications in Drug Discovery

This compound serves as a scaffold for designing inhibitors targeting:

  • Enzymes like epidermal growth factor receptors (EGFR), which play a role in cancer progression .

  • Mycobacterial ATP synthase for antimycobacterial drug development .

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